molecular formula C10H15NO2 B14410140 (2S)-3-Amino-2-(benzyloxy)propan-1-OL CAS No. 85820-86-6

(2S)-3-Amino-2-(benzyloxy)propan-1-OL

Katalognummer: B14410140
CAS-Nummer: 85820-86-6
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: KKTAXIKAWJBOCX-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-Amino-2-(benzyloxy)propan-1-OL is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Amino-2-(benzyloxy)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-2-(benzyloxy)propan-1-ol.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk.

    Automated Processes: Employing automated processes for amination and purification to ensure consistency and efficiency.

    Quality Control: Implementing stringent quality control measures to maintain the desired optical purity and chemical composition.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-Amino-2-(benzyloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: The amino or hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-3-Amino-2-(benzyloxy)propan-1-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism by which (2S)-3-Amino-2-(benzyloxy)propan-1-OL exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Participating in metabolic pathways or signaling cascades that influence cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(benzyloxy)propan-1-ol: A closely related compound with a similar structure but lacking the amino group.

    3-Amino-2-(benzyloxy)propan-1-OL: Another similar compound with variations in the position of functional groups.

Uniqueness

(2S)-3-Amino-2-(benzyloxy)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and benzyloxy groups, which confer distinct reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

85820-86-6

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

(2S)-3-amino-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C10H15NO2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1

InChI-Schlüssel

KKTAXIKAWJBOCX-JTQLQIEISA-N

Isomerische SMILES

C1=CC=C(C=C1)CO[C@@H](CN)CO

Kanonische SMILES

C1=CC=C(C=C1)COC(CN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.